6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride
Description
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is a pyridine-based compound featuring a nicotinamide backbone substituted with pyrrolidin-2-yl and thiazol-2-yl moieties. The hydrochloride salt form enhances its solubility, a common strategy in pharmaceutical chemistry to improve bioavailability.
Properties
IUPAC Name |
6-pyrrolidin-2-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(17-13-15-6-7-19-13)9-3-4-11(16-8-9)10-2-1-5-14-10;/h3-4,6-8,10,14H,1-2,5H2,(H,15,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBXTCRIIEIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving thioamide and α-haloketone.
Nicotinamide Coupling: The nicotinamide moiety is coupled to the thiazole ring through an amide bond formation.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine or thiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with related molecules:
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
- Structural Differences :
- The hydroxyl group at position 6 replaces the pyrrolidin-2-yl substituent.
- The thiazole ring is substituted with a 4-chlorophenyl group instead of a standalone thiazol-2-yl moiety.
- The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which could enhance binding to bacterial targets (as suggested by the compound’s evaluation in antibacterial studies) .
| Property | 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide HCl | N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide |
|---|---|---|
| Core Structure | Nicotinamide with pyrrolidine substitution | Nicotinamide with hydroxyl substitution |
| Thiazole Substitution | Unsubstituted thiazol-2-yl | 4-Chlorophenyl-thiazol-2-yl |
| Solubility | Enhanced via HCl salt | Likely lower due to hydroxyl and chlorophenyl groups |
Fluorinated Pyrrolidinyl Pyridine Derivatives (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid)
- Structural Differences :
- Fluorine substitution at position 2 on the pyridine ring, absent in the target compound.
- Carboxylic acid or nitrile functional groups replace the nicotinamide backbone.
- Functional Implications :
- Fluorine increases electronegativity and metabolic stability, which could prolong half-life but reduce reactivity in certain synthetic pathways .
- The absence of a thiazole ring in these derivatives limits direct comparison but suggests divergent biological targets (e.g., enzyme inhibition vs. receptor modulation) .
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide HCl
- Structural Differences: A benzothiazole core replaces the pyridine ring, introducing aromatic bulk. A dimethylaminopropyl group and phthalimide-derived moiety add complexity to the side chain.
- Functional Implications: The benzothiazole system may enhance π-π stacking interactions with biological targets, while the dimethylaminopropyl group could improve solubility in non-polar environments . The absence of a pyrrolidine substituent in this compound reduces conformational flexibility compared to the target molecule .
Research Findings and Implications
While empirical data for 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride are lacking in the provided evidence, structural analogs suggest the following hypotheses:
- Antimicrobial Potential: The thiazole and pyrrolidine motifs are common in antimicrobial agents (e.g., sulfathiazole), implying possible efficacy against bacterial targets .
- Solubility and Bioavailability : The HCl salt form likely improves aqueous solubility, a critical factor in drug development .
- Synthetic Challenges : Fluorinated analogs demonstrate the impact of halogenation on stability, but the absence of fluorine in the target compound may simplify synthesis .
Biological Activity
6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting collagen prolyl-4-hydroxylase (CP4H). This enzyme plays a crucial role in collagen biosynthesis, making this compound a candidate for therapeutic applications in fibrosis and related diseases.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrrolidine ring, a thiazole moiety, and a nicotinamide group. Its molecular formula is CHNS·HCl, with a molecular weight of approximately 282.79 g/mol. The presence of these functional groups contributes to its biological activity by enhancing binding interactions with target enzymes.
Target Enzyme: The primary target of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride is collagen prolyl-4-hydroxylase, an enzyme critical for collagen maturation.
Mode of Action: As a potent inhibitor of CP4H, the compound disrupts the collagen biosynthesis pathway, leading to decreased hydroxyproline levels—a significant marker for collagen content in tissues.
Biochemical Pathways: The inhibition of CP4H affects various cellular processes, including cell signaling pathways and gene expression related to fibrosis.
Biological Activity
The biological activities of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride have been investigated in several studies:
- Anti-fibrotic Activity: In vitro studies have demonstrated that the compound effectively reduces collagen production in hepatic stellate cells, suggesting its potential as an anti-fibrotic agent .
- Cellular Effects: The compound influences cellular metabolism and gene expression profiles, modulating transcription factors involved in fibrogenesis.
- Pharmacokinetics: Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics at concentrations around 50 μM to 100 μM.
Table 1: Summary of Biological Activities
Case Study: Anti-fibrotic Properties
A study conducted on immortalized rat hepatic stellate cells revealed that treatment with 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride resulted in a significant decrease in hydroxyproline levels compared to untreated controls. This reduction was quantified using Picro-Sirius red staining and ELISA detection methods for collagen type I alpha 1 (COL1A1) protein expression, indicating the compound's effectiveness in inhibiting fibrogenesis .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 6-Pyrrolidin-2-yl-N-thiazol-2-yl-nicotinamide hydrochloride?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature), catalyst selection (e.g., palladium-based catalysts for coupling reactions), and purification techniques (e.g., column chromatography or recrystallization). For thiazole-containing compounds, cyclization reactions using hydrazonoyl chlorides under basic conditions have shown efficacy in forming stable heterocyclic cores . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., nicotinamide derivatives and thiazole intermediates) can improve yield.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the pyrrolidine-thiazole-nicotinamide backbone. Key signals include pyrrolidine protons (δ 1.5–2.5 ppm) and thiazole aromatic protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer : Prioritize assays aligned with known activities of structurally similar compounds. For example:
- Kinase Inhibition : Test against Src/Abl kinases using ATP-competitive binding assays, given the nicotinamide-thiazole motif’s role in kinase interaction .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate permeability in cell lines (e.g., HEK293 or cancer models) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different cell lines?
- Methodological Answer :
- Comparative Dose-Response Studies : Use standardized protocols (e.g., IC50 measurements) across multiple cell lines to isolate variables like membrane transporter expression .
- Transcriptomic Profiling : Correlate activity differences with gene expression patterns (e.g., ABC transporters or metabolic enzymes) using RNA-seq .
- Meta-Analysis : Aggregate data from prior studies (e.g., kinase inhibition datasets) to identify confounding factors .
Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding interactions .
- Molecular Dynamics Simulations : Model ligand-protein interactions to predict stability and binding affinity .
- SAR Studies : Synthesize analogs with modifications to the pyrrolidine or thiazole moieties and compare bioactivity .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during preclinical development?
- Methodological Answer :
- Salt Formation : Explore alternative counterions (e.g., mesylate) to improve aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s cytotoxicity be interpreted?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
